Enhanced N-Terminal Selectivity Over Lysine Residues for Gly-His Tagged Proteins
N3Ac-OPhOMe demonstrates high selectivity for the N-terminal α-amine of a Gly-His tag over native lysine residues. In a model 18-mer peptide (Beltide-1) containing four lysine residues, acylation with the GHHHHHH tag occurred primarily at the N-terminus, with a secondary, minor modification observed only at the Lys residue closest to the tag (Lys-4). The authors note that even this minor off-target reaction can be mitigated by introducing a glycine spacer between the tag and the protein of interest [1].
| Evidence Dimension | Site-selectivity for N-terminal α-amine over lysine ε-amines |
|---|---|
| Target Compound Data | Predominant mono-acylation at the N-terminal Gly-His tag; minimal di-acylation observed, which is limited to a single, proximal lysine residue (Lys-4). |
| Comparator Or Baseline | Standard NHS esters react non-selectively with all accessible primary amines (N-terminus and lysine residues), resulting in heterogeneous mixtures . |
| Quantified Difference | N3Ac-OPhOMe provides site-specific acylation, whereas NHS esters provide no such selectivity, leading to product heterogeneity. |
| Conditions | Acylation of GHHHHHH-Beltide-1 (an 18-mer peptide with 4 Lys residues) in 200 mM HEPES buffer at pH 7.5 and room temperature [1]. |
Why This Matters
This selective behavior enables the production of homogeneous, single-site protein conjugates, a critical requirement for biopharmaceutical development (e.g., ADCs) and quantitative chemical biology studies where product heterogeneity can confound results.
- [1] Martos-Maldonado, M. C., Hjuler, C. T., Sørensen, K. K., Thygesen, M. B., Rasmussen, J. E., Villadsen, K., ... & Jensen, K. J. (2018). Selective N-terminal acylation of peptides and proteins with a Gly-His tag sequence. Nature Communications, 9(1), 3307. View Source
